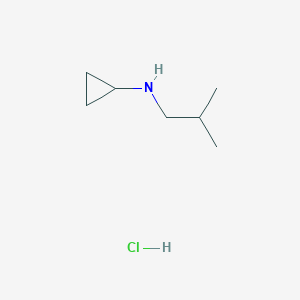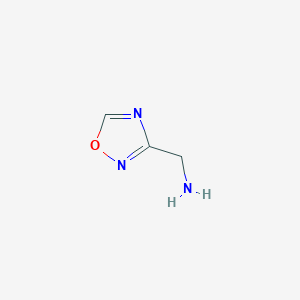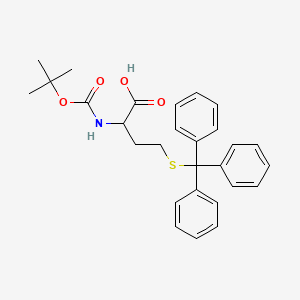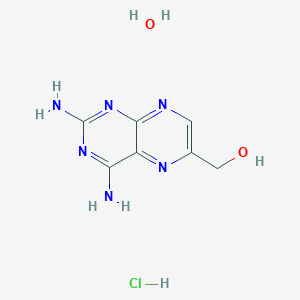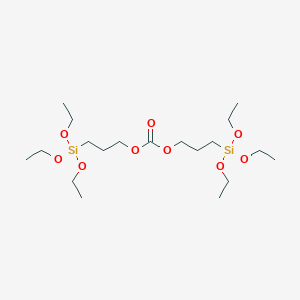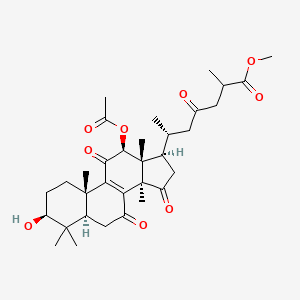
Methylganoderat H
Übersicht
Beschreibung
Methyl ganoderate H is a natural product that can be isolated from Ganoderma lucidum . It has been found to have a moderate inhibitory effect on NO production .
Synthesis Analysis
Methyl ganoderate H is a triterpenoid derived from Ganoderma lucidum . The synthesis of Methyl ganoderate H involves the mevalonate pathway . The structure–activity relationships of ganoderma acids, including methyl ganoderate H, have been analyzed as aldose reductase inhibitors .Molecular Structure Analysis
Methyl ganoderate H is a triterpene with four cyclic and two linear isoprenes . The structure of Methyl ganoderate H is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Methylganoderat H
This compound, eine Triterpenoidverbindung, die aus der Art Ganoderma gewonnen wird, war Gegenstand verschiedener wissenschaftlicher Studien aufgrund seiner einzigartigen bioaktiven Eigenschaften. Nachfolgend finden Sie eine detaillierte Analyse seiner Anwendungen in verschiedenen Forschungsbereichen.
Antitumoraktivität: This compound wurde als potenziell antitumoraktiv identifiziert. Studien deuten darauf hin, dass es Apoptose in Krebszellen induzieren und das Tumorwachstum hemmen kann. Dies ist besonders wichtig in der komplementären Krebstherapie, wo es zusammen mit konventionellen Behandlungen eingesetzt werden könnte, um die Wirksamkeit zu erhöhen .
Entzündungshemmende Wirkungen: Die Verbindung weist entzündungshemmende Wirkungen auf, die bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten. Es kann wirken, indem es die Immunantwort moduliert und die Produktion proinflammatorischer Zytokine hemmt .
Antioxidative Eigenschaften: Forschungen zeigen, dass this compound starke antioxidative Fähigkeiten besitzt. Es kann freie Radikale neutralisieren, die am Alterungsprozess und verschiedenen degenerativen Erkrankungen beteiligt sind, darunter Atherosklerose und Demenz .
Antibakterielle Aktivität: Dieses Triterpenoid hat eine antimikrobielle Aktivität gegen eine Reihe von Krankheitserregern gezeigt. Sein Potenzial als natürliches antimikrobielles Mittel wird untersucht, was zur Entwicklung neuer Behandlungen für Infektionen führen könnte .
Reduktion von Blutfetten: Es gibt Hinweise darauf, dass this compound dazu beitragen kann, die Blutfettwerte zu senken. Diese Eigenschaft könnte es zu einem wertvollen Bestandteil bei der Behandlung von Erkrankungen wie Hyperlipidämie und der Vorbeugung von Herz-Kreislauf-Erkrankungen machen .
Neuroprotektive Wirkungen: This compound hat neuroprotektive Wirkungen gezeigt, die zur Vorbeugung oder Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt werden könnten. Es schützt Nervenzellen vor oxidativem Stress und Amyloid-Beta-induzierter Toxizität .
Immunmodulatorische Funktionen: Die Verbindung ist bekannt für ihre immunmodulatorischen Funktionen. Sie kann die Immunantwort des Körpers verstärken und ist somit ein potenzielles Adjuvans bei der Behandlung von immungeschwächten Patienten oder zur Steigerung der allgemeinen Immunität .
Potenzial in funktionellen Lebensmitteln: Aufgrund seiner geringen Toxizität und seiner verschiedenen gesundheitsfördernden Eigenschaften wird this compound als Inhaltsstoff in funktionellen Lebensmitteln in Betracht gezogen. Diese Lebensmittel zielen darauf ab, zusätzliche gesundheitliche Vorteile über die grundlegende Ernährung hinaus zu bieten und können zur Krankheitsvorbeugung beitragen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Methyl Ganoderate H, also known as “methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate”, is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum . This compound has been found to have a moderate inhibitory effect on nitric oxide (NO) production .
Target of Action
It’s known that ganoderma lucidum triterpenoids, including methyl ganoderate h, have a wide range of pharmacological activities and therapeutic effects on human ailments . They are known to have anti-tumor, liver protection, anti-inflammatory, immune regulation, anti-oxidation, anti-viral, anti-hyperglycemic, and anti-hyperlipidemic effects .
Mode of Action
Methyl Ganoderate H interacts with its targets primarily by inhibiting NO production . NO is a signaling molecule that plays a crucial role in many physiological and pathological processes. By inhibiting NO production, Methyl Ganoderate H can modulate these processes, potentially leading to its observed therapeutic effects .
Biochemical Pathways
Methyl Ganoderate H, like other ganoderic acids, is a product of the mevalonate pathway . This pathway is crucial for the production of many important biochemical compounds, including cholesterol, coenzyme Q, and dolichols. By modulating this pathway, Methyl Ganoderate H can affect a wide range of downstream effects .
Pharmacokinetics
It’s known that ganoderma lucidum triterpenoids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application
Result of Action
Given its inhibitory effect on no production, it’s likely that this compound can modulate a variety of cellular processes, potentially leading to its observed therapeutic effects .
Action Environment
The action, efficacy, and stability of Methyl Ganoderate H can be influenced by various environmental factors. For instance, the production of ganoderic acids, including Methyl Ganoderate H, can be regulated by both environmental and genetic factors . Understanding these factors can help optimize the production and application of this compound.
Biochemische Analyse
Biochemical Properties
Methyl ganoderate H plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, methyl ganoderate H has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses .
Cellular Effects
Methyl ganoderate H exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methyl ganoderate H can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s immune function .
Molecular Mechanism
The molecular mechanism of action of methyl ganoderate H involves several key processes. At the molecular level, methyl ganoderate H binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, methyl ganoderate H has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl ganoderate H have been observed to change over time. The stability and degradation of methyl ganoderate H can influence its long-term effects on cellular function. Studies have shown that methyl ganoderate H remains stable under certain conditions, maintaining its bioactivity over extended periods. Its degradation can lead to a reduction in its therapeutic effects. Long-term studies have also indicated that methyl ganoderate H can have sustained effects on cellular processes, such as reducing inflammation and inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of methyl ganoderate H vary with different dosages in animal models. At lower doses, methyl ganoderate H has been shown to exert beneficial effects, such as reducing inflammation and enhancing immune function. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Methyl ganoderate H is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolism. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. Methyl ganoderate H can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of methyl ganoderate H within cells and tissues involve several mechanisms. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, methyl ganoderate H can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its localization and accumulation can influence its bioavailability and overall efficacy .
Subcellular Localization
Methyl ganoderate H exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications. For instance, methyl ganoderate H can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its subcellular localization is crucial for its therapeutic effects, as it determines the specific cellular processes it can modulate .
Eigenschaften
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





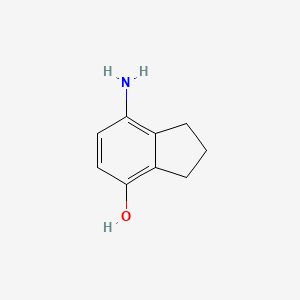
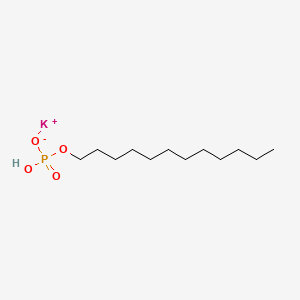

![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)
